[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
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Overview
Description
[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C16H16BrN·HCl It is a cyclopropyl derivative that contains both bromophenyl and phenylmethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromophenylcyclopropane with phenylmethanamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclopropanation and subsequent amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce phenyl derivatives.
Scientific Research Applications
[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Chlorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- [2-(3-Fluorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- [2-(3-Methylphenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Uniqueness
[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(3-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-13-8-4-7-12(9-13)14-10-15(14)16(18)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJLSYYMWIRTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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